molecular formula C21H24N2O2 B5608353 N-{4-[(4-BENZYLPIPERIDINO)CARBONYL]PHENYL}ACETAMIDE

N-{4-[(4-BENZYLPIPERIDINO)CARBONYL]PHENYL}ACETAMIDE

Cat. No.: B5608353
M. Wt: 336.4 g/mol
InChI Key: YIMKUDKTBNXQMF-UHFFFAOYSA-N
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Description

N-{4-[(4-BENZYLPIPERIDINO)CARBONYL]PHENYL}ACETAMIDE is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety attached to a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-BENZYLPIPERIDINO)CARBONYL]PHENYL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperidine, which is then reacted with 4-aminobenzoyl chloride to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-BENZYLPIPERIDINO)CARBONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperidine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4-[(4-BENZYLPIPERIDINO)CARBONYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[(4-BENZYLPIPERIDINO)CARBONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperidine moiety is known to interact with neurotransmitter systems, potentially modulating their activity. This interaction can lead to various pharmacological effects, making the compound a subject of interest in drug development.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Known for its use in medicinal chemistry and as a precursor in the synthesis of other compounds.

    N-Benzylpiperidine-4-carboxaldehyde: Used as an intermediate in organic synthesis and has similar structural features.

Uniqueness

N-{4-[(4-BENZYLPIPERIDINO)CARBONYL]PHENYL}ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research.

Properties

IUPAC Name

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16(24)22-20-9-7-19(8-10-20)21(25)23-13-11-18(12-14-23)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMKUDKTBNXQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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